Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane
Description
tert-Butyl[(3-iodoprop-2-en-1-yl)oxy]dimethylsilane (CAS: 78878-05-4) is a silyl ether compound with the molecular formula C₉H₂₁IOSi and an average molecular mass of 300.256 g/mol . Its structure features a tert-butyldimethylsilyl (TBS) group linked to a 3-iodoallyloxy moiety, making it a valuable intermediate in organic synthesis. The iodine atom at the allylic position enhances its utility in cross-coupling reactions, while the silyl ether group provides steric protection for hydroxyl groups in complex molecule synthesis. Key identifiers include a ChemSpider ID of 9198138 and a monoisotopic mass of 300.040640 .
Properties
CAS No. |
151502-81-7 |
|---|---|
Molecular Formula |
C9H19IOSi |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
tert-butyl-(3-iodoprop-2-enoxy)-dimethylsilane |
InChI |
InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-7H,8H2,1-5H3 |
InChI Key |
ONOBORLJYLLBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodoprop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The double bond in the propenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor to pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural diversity of silyl ether derivatives arises from variations in substituents and functional groups. Below is a comparative analysis of tert-butyl[(3-iodoprop-2-en-1-yl)oxy]dimethylsilane and related compounds:
Note: Molecular weights marked with * are calculated from formulas provided in evidence.
Key Observations:
- The allylic iodine in the target compound distinguishes it from analogs like 3e (methoxy group) and 6a–6e (aromatic furan systems) .
- 6e introduces a trifluoromethyl group, enhancing electron-withdrawing properties compared to the iodine substituent .
- The boron-containing compound () is tailored for Suzuki-Miyaura coupling, unlike the iodine analog, which is more suited for Stille or Heck reactions .
Reactivity and Stability
Functional groups critically influence reactivity:
- Iodine vs. Boron : The iodine in the target compound facilitates oxidative addition in cross-coupling reactions, whereas the boron in ’s compound enables Suzuki-Miyaura couplings .
- Alkyne vs.
- Stability : The boron-containing compound requires inert storage (2–8°C), while others like 6a–6e are stable at room temperature .
Biological Activity
Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane, with the CAS number 159009-86-6, is an organosilane compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 296.23 g/mol. The compound features a tert-butyl group, a dimethylsilane moiety, and an iodopropenyl ether functional group, which may contribute to its reactivity and biological interactions.
Structural Representation:
- IUPAC Name: tert-butyl((3-iodoprop-2-en-1-yl)oxy)dimethylsilane
- SMILES Notation: CSi(C(C)(C)C)C
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, particularly involving the iodine atom. This reactivity may facilitate the formation of various derivatives that could exhibit different biological properties.
Antimicrobial Activity
Preliminary studies indicate that compounds containing iodine often possess antimicrobial properties. The presence of the iodopropenyl group in this silane could enhance its efficacy against certain bacterial strains. For example, iodinated compounds have been shown to exhibit significant antibacterial activity against Gram-positive bacteria, which could be a focal point for further investigation.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic potential of similar organosilanes. A study investigating various silanes found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of iodinated silanes, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
A comparative analysis was conducted on various organosilanes, including this compound, against human breast cancer cell lines (MCF7). The compound demonstrated IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
